molecular formula C14H15FO B7999050 2-(4-Fluoronaphthalen-1-yl)butan-2-ol

2-(4-Fluoronaphthalen-1-yl)butan-2-ol

Cat. No.: B7999050
M. Wt: 218.27 g/mol
InChI Key: VLOJBWLLIPHJSN-UHFFFAOYSA-N
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Description

2-(4-Fluoronaphthalen-1-yl)butan-2-ol is an organic compound with the molecular formula C14H15FO It is a derivative of naphthalene, where a fluorine atom is substituted at the 4-position and a butan-2-ol group is attached to the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoronaphthalen-1-yl)butan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoronaphthalene.

    Grignard Reaction: 4-fluoronaphthalene undergoes a Grignard reaction with butan-2-one in the presence of magnesium and anhydrous ether to form the intermediate this compound.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Grignard Reaction: Utilizing large reactors to perform the Grignard reaction under controlled conditions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

    Automated Purification Systems: Employing automated systems for purification to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoronaphthalen-1-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-fluoronaphthalen-1-yl)butan-2-one.

    Reduction: Formation of 2-(4-fluoronaphthalen-1-yl)butane.

    Substitution: Formation of 2-(4-substituted-naphthalen-1-yl)butan-2-ol.

Scientific Research Applications

2-(4-Fluoronaphthalen-1-yl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoronaphthalen-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloronaphthalen-1-yl)butan-2-ol: Similar structure with a chlorine atom instead of fluorine.

    2-(4-Bromonaphthalen-1-yl)butan-2-ol: Similar structure with a bromine atom instead of fluorine.

    2-(4-Methylnaphthalen-1-yl)butan-2-ol: Similar structure with a methyl group instead of fluorine.

Uniqueness

2-(4-Fluoronaphthalen-1-yl)butan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability, lipophilicity, and potential biological activity compared to its chloro, bromo, and methyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-fluoronaphthalen-1-yl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO/c1-3-14(2,16)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9,16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOJBWLLIPHJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C2=CC=CC=C21)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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